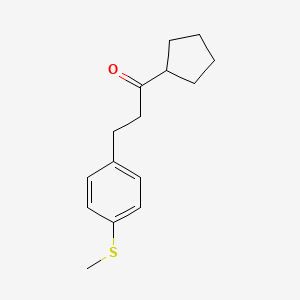

Cyclopentyl 2-(4-thiomethylphenyl)ethyl ketone

Description

Properties

IUPAC Name |

1-cyclopentyl-3-(4-methylsulfanylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20OS/c1-17-14-9-6-12(7-10-14)8-11-15(16)13-4-2-3-5-13/h6-7,9-10,13H,2-5,8,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLTXNOMHAOYRFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)CCC(=O)C2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00644408 | |

| Record name | 1-Cyclopentyl-3-[4-(methylsulfanyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00644408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898781-91-4 | |

| Record name | 1-Cyclopentyl-3-[4-(methylthio)phenyl]-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898781-91-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Cyclopentyl-3-[4-(methylsulfanyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00644408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Investigating the Crystal Structure of Cyclopentyl Ketone Derivatives

Executive Summary

Cyclopentyl ketone derivatives represent a critical pharmacophore in modern medicinal chemistry, often serving as lipophilic anchors in allosteric binding pockets (e.g., CCR5 antagonists, NK1 receptor modulators). However, their structural elucidation presents unique challenges due to the conformational flexibility of the five-membered ring (pseudorotation) and the frequent occurrence of low-melting polymorphs.

This guide moves beyond standard textbook protocols to address the specific nuances of crystallizing and refining these flexible organic moieties. It integrates advanced crystallization strategies (including co-crystallization) with rigorous X-ray diffraction (SC-XRD) refinement techniques to handle ring disorder.

Structural Significance & Pharmacophore Analysis[1]

The cyclopentyl group is not merely a space-filler; its ability to toggle between envelope (

-

Lipophilic Occupancy: The ring typically occupies hydrophobic pockets (e.g., Leu/Val/Phe rich regions).

-

Vectorial Alignment: The ketone carbonyl acts as a hydrogen bond acceptor. The angle of this vector relative to the ring plane is determined by the ring's puckering amplitude (

) and phase angle (

Critical Insight: In a crystal lattice, the cyclopentyl ring often suffers from static disorder because the energy barrier between envelope and twist conformers is low (< 5 kcal/mol). A single-crystal structure is not just a static image; it is a superposition of these low-energy states.

Experimental Workflow: From Synthesis to Diffraction

The following workflow outlines the critical path for structural determination.

Figure 1: Integrated workflow for structural elucidation of flexible organic pharmacophores.

Advanced Crystallization Strategies

Cyclopentyl ketones are frequently oils or low-melting solids. Standard evaporation often fails. Use the following decision matrix to select the optimal growth method.

The "Difficult Sample" Protocol

If the pure ketone is an oil, do not waste time on standard evaporation.

-

Co-Crystallization: Introduce a co-former with strong hydrogen bond donors (e.g., fumaric acid, resorcinol) to anchor the ketone carbonyl.

-

Derivatization: If the ketone itself is the target for analysis (not a drug candidate), convert it to a crystalline semicarbazone or 2,4-dinitrophenylhydrazone . These derivatives crystallize readily due to

-stacking and rigid H-bond networks. -

In-Situ Cryocrystallization (OHCD): For liquid APIs, use an Optical Heating Crystallization Device to grow a single crystal directly from the melt in a capillary on the diffractometer.

Table 1: Solvent Screening Matrix (Vapor Diffusion)

For solid derivatives, use this binary solvent system approach.

| Anti-Solvent (Precipitant) | Solvent (Good Solubility) | Mechanism | Notes |

| Pentane / Hexane | Dichloromethane (DCM) | Vapor Diffusion | Ideal for lipophilic ketones. Keep at 4°C. |

| Water | Acetone / THF | Layering | Slow diffusion required. Avoid if hydrolytically unstable. |

| Diisopropyl Ether | Methanol | Vapor Diffusion | Good for polar derivatives (e.g., oximes). |

| Cyclohexane | Toluene | Evaporation | Slow evaporation for highly aromatic derivatives. |

Data Acquisition: The Physics of Precision

Temperature Control

Mandatory: Data must be collected at 100 K (or lower) .

-

Reasoning: At room temperature, the thermal motion (atomic displacement parameters) of the cyclopentyl ring will be massive, masking the true conformation and making disorder modeling impossible. Cooling "freezes" the ring into specific low-energy puckering modes.

Radiation Source Selection

-

Copper (

, 1.54 Å): Preferred for pure organic molecules (C, H, O, N) to maximize diffraction intensity and determine absolute configuration (using anomalous scattering) if chiral centers are present. -

Molybdenum (

, 0.71 Å): Acceptable if crystals are large (>0.3 mm) or contain heavier atoms (Cl, Br, S).

Structural Refinement: Handling Ring Disorder

This is the most critical technical section. A common error is ignoring the high thermal ellipsoids of the cyclopentyl carbons (

Diagnosis

Check the Thermal Ellipsoids (ORTEP view). If the atoms furthest from the ketone group look like "footballs" or "cigars" rather than spheres, you have conformational disorder.

The Refinement Logic (SHELXL)

Figure 2: Decision tree for refining disordered cycloalkane rings.

Step-by-Step Refinement Protocol

-

Identify Split Positions: Locate the Q-peaks (electron density peaks) in the difference Fourier map that correspond to the alternative ring conformation.

-

Assign Parts: In the .ins file, assign the major conformation atoms to PART 1 and minor to PART 2.

-

Free Variable (FVAR): Link the occupancy to a free variable (e.g., 21.000 for FVAR 2).

-

PART 1: Occupancy 21.000

-

PART 2: Occupancy -21.000 (This ensures total occupancy = 1.0).

-

-

Restraints (The "Glue"):

-

SAME : Instructs SHELXL that the bond geometries of the disordered part should resemble a chemically similar stable part (or a standard library geometry).

-

SIMU / DELU : Restrains the anisotropic displacement parameters (ADPs) of adjacent atoms to be similar, preventing "non-physical" ellipsoid shapes.

-

Avoid DFIX unless absolutely necessary, as it forces specific bond lengths rather than allowing the data to drive the model.

-

Case Study & SAR Application

Case Study: Cyclopentyl-Barbiturate Co-Crystals

A relevant example involves the structural analysis of cyclopentobarbital . In the pure form, the ring exhibits high disorder. However, when co-crystallized with codeine , the N-H...O and O-H...O hydrogen bond network locks the barbiturate core, reducing the thermal motion of the attached cyclopentyl ring.

Outcome: The study revealed that the cyclopentyl ring adopted a specific "envelope" conformation that minimized steric clash with the codeine methoxy group. This insight allowed for the design of derivatives with rigidified rings (e.g., cyclopentenyl) to improve binding affinity by reducing the entropic penalty upon binding.

References

-

Crystallization Strategies for Flexible Rings: Vertex AI Search. (2025).[1][2][3][4][5] Synthesis and Crystal Structure of 2-Phenyl/cyclohexyl Cyclododecane Oxime Derivatives. ResearchGate. [Link]

-

Co-Crystallization of Cyclopentyl Derivatives: MDPI. (2023).[6][7] Cocrystal of Codeine and Cyclopentobarbital.[6] Molbank.[6] [Link][6]

-

Conformational Analysis of Cycloalkanes: Chemistry LibreTexts. (2024).[8][9] Conformations of Cycloalkanes. [Link]

-

General SC-XRD Methodology: Max Planck Institute. (2025).[1][2][3][4][5] Single Crystal Structure Determination Guidelines. [Link]

Sources

- 1. chemrevlett.com [chemrevlett.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. reddit.com [reddit.com]

An In-Depth Technical Guide to the Synthesis of Thiophene-Containing Organic Compounds

Introduction: The Privileged Role of Thiophene in Medicinal Chemistry

Thiophene, a five-membered heterocyclic compound containing a single sulfur atom, stands as a cornerstone in the edifice of medicinal chemistry.[1][2] Its derivatives are integral components of numerous FDA-approved drugs, spanning a wide array of therapeutic areas including anti-inflammatory, antimicrobial, anticancer, and antipsychotic agents.[3][4] The thiophene moiety is often considered a "privileged pharmacophore" due to its ability to serve as a bioisosteric replacement for the phenyl ring, offering distinct electronic and lipophilic properties that can enhance drug-receptor interactions and improve pharmacokinetic profiles.[4][5] The sulfur atom, with its available lone pairs of electrons, can participate in crucial hydrogen bonding, further augmenting the molecule's therapeutic efficacy.[5] This guide provides a comprehensive exploration of the key synthetic methodologies for constructing and functionalizing this versatile scaffold, tailored for researchers, scientists, and drug development professionals.

Part 1: Classical Approaches to Thiophene Ring Synthesis

The construction of the thiophene ring from acyclic precursors remains a fundamental aspect of organic synthesis. Several classical methods have stood the test of time, offering reliable and versatile routes to a diverse range of thiophene derivatives.

The Paal-Knorr Thiophene Synthesis

The Paal-Knorr synthesis is a robust and widely employed method for the preparation of substituted thiophenes from 1,4-dicarbonyl compounds.[6][7] The reaction involves the condensation of the dicarbonyl compound with a sulfurizing agent, most commonly phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent.[6][8][9]

Causality Behind Experimental Choices: The choice of sulfurizing agent is critical. While phosphorus pentasulfide is a traditional and effective reagent, it can also act as a dehydrating agent, potentially leading to furan byproducts.[8][10] Lawesson's reagent is often preferred for its milder reaction conditions and higher selectivity for thiophene formation. The reaction is typically carried out in an inert solvent such as toluene or xylene at elevated temperatures to drive the cyclization and dehydration steps.[6]

Reaction Mechanism

The mechanism of the Paal-Knorr thiophene synthesis involves the initial thionation of one or both carbonyl groups of the 1,4-dicarbonyl compound by the sulfurizing agent.[6][11] This is followed by enolization or thioenolization, intramolecular cyclization to form a dihydrothiophene intermediate, and subsequent dehydration to yield the aromatic thiophene ring.[6][11]

Caption: Paal-Knorr thiophene synthesis workflow.

Experimental Protocol: Microwave-Assisted Paal-Knorr Synthesis [6]

This modern adaptation significantly reduces reaction times and often improves yields.

-

Reaction Setup: In a microwave-safe vial, combine the substituted 1,4-diketone (0.5 mmol) and Lawesson's Reagent (0.6 mmol, 1.2 equiv.).

-

Solvent Addition: Add toluene (5 mL) and a magnetic stir bar.

-

Microwave Irradiation: Seal the vessel and place it in a microwave synthesizer. Irradiate the mixture at 150°C for 10-20 minutes.

-

Work-up: After cooling, concentrate the reaction mixture under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel (hexane/ethyl acetate gradient) to obtain the pure substituted thiophene.

The Gewald Aminothiophene Synthesis

The Gewald synthesis is a powerful one-pot reaction for the preparation of 2-aminothiophenes, which are valuable intermediates in medicinal chemistry.[12][13][14][15] The reaction involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base.[16]

Causality Behind Experimental Choices: The choice of base is crucial for promoting the initial Knoevenagel condensation between the carbonyl compound and the α-cyanoester.[15] Common bases include secondary amines like morpholine or piperidine, or tertiary amines like triethylamine. The reaction is typically carried out in a polar solvent such as ethanol or dimethylformamide to facilitate the dissolution of the reactants and intermediates.

Reaction Mechanism

The Gewald reaction proceeds through a Knoevenagel condensation to form an α,β-unsaturated nitrile intermediate.[15][16] This is followed by the addition of sulfur to the β-carbon, cyclization, and tautomerization to yield the final 2-aminothiophene product.[16]

Caption: Gewald aminothiophene synthesis workflow.

Experimental Protocol: Gewald Synthesis of a 2-Aminothiophene [13][15]

-

Reaction Setup: To a stirred solution of the ketone (10 mmol) and the α-cyanoester (10 mmol) in ethanol (30 mL), add elemental sulfur (10 mmol).

-

Base Addition: Add morpholine (10 mmol) dropwise to the mixture.

-

Heating: Heat the reaction mixture at 50-60°C for 2-4 hours, monitoring the reaction progress by TLC.

-

Work-up: After completion, cool the mixture to room temperature and pour it into ice-water.

-

Isolation: Collect the precipitated solid by filtration, wash with water, and dry.

-

Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-aminothiophene.

The Fiesselmann Thiophene Synthesis

The Fiesselmann synthesis provides a route to 3-hydroxy-2-thiophenecarboxylic acid derivatives through the condensation of thioglycolic acid esters with α,β-acetylenic esters in the presence of a base.[1][17]

Causality Behind Experimental Choices: The base, typically an alkoxide such as sodium ethoxide, is essential for the deprotonation of the thioglycolic acid ester, initiating the conjugate addition to the acetylenic ester.[17] The reaction is usually performed in an alcoholic solvent corresponding to the alkoxide base.

Reaction Mechanism

The mechanism involves the initial Michael addition of the deprotonated thioglycolic acid ester to the α,β-acetylenic ester.[17][18] A subsequent intramolecular Claisen condensation followed by tautomerization leads to the formation of the 3-hydroxythiophene ring.[17]

Caption: Fiesselmann thiophene synthesis workflow.

Experimental Protocol: Fiesselmann Synthesis [1][17]

-

Reaction Setup: To a solution of sodium ethoxide (prepared from sodium in ethanol), add the thioglycolic acid ester dropwise at room temperature.

-

Substrate Addition: Add the α,β-acetylenic ester to the reaction mixture and stir for several hours.

-

Work-up: Neutralize the reaction mixture with a dilute acid (e.g., acetic acid) and extract the product with an organic solvent (e.g., diethyl ether).

-

Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography or recrystallization.

Part 2: Modern Synthetic Methodologies for Thiophene Functionalization

While classical methods are excellent for constructing the thiophene core, modern cross-coupling reactions have revolutionized the functionalization of pre-existing thiophene rings, enabling the synthesis of complex and diverse derivatives.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds, and they are widely applied to the modification of thiophene scaffolds.

The Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between a thienyl halide or triflate and an organoboron reagent (boronic acid or ester) in the presence of a palladium catalyst and a base.[19][20]

Causality Behind Experimental Choices: The choice of palladium catalyst and ligand is critical for achieving high yields and selectivity. Catalysts such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ are commonly used. The base (e.g., K₂CO₃, Cs₂CO₃) is required to activate the organoboron reagent for transmetalation. The reaction is typically performed in a mixture of an organic solvent (e.g., toluene, dioxane) and water.

Experimental Protocol: Suzuki Coupling of a Brominated 2-Hexylthiophene [19]

-

Reaction Setup: In a Schlenk flask, combine the brominated 2-hexylthiophene (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

-

Solvent Addition: Add a degassed mixture of toluene (5 mL) and water (1 mL).

-

Heating: Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-100°C for 12-24 hours.

-

Work-up: After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.

The Stille Coupling

The Stille coupling involves the reaction of a thienyl halide or triflate with an organotin reagent in the presence of a palladium catalyst.[21][22][23]

Causality Behind Experimental Choices: The Stille reaction is often favored for its tolerance of a wide range of functional groups and its generally mild reaction conditions.[23] However, the toxicity of organotin reagents is a significant drawback.[23] The choice of palladium catalyst and ligands is similar to that in the Suzuki coupling.

Experimental Protocol: Stille Coupling for the Synthesis of Mixed Thiophene/Furan Oligomers [24]

-

Reaction Setup: To a solution of the thienyl halide (1.0 mmol) and the organotin reagent (1.1 mmol) in a suitable solvent (e.g., THF, DMF), add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol).

-

Heating: Heat the reaction mixture under an inert atmosphere at 80-120°C until the starting material is consumed (monitored by TLC or GC).

-

Work-up: After cooling, quench the reaction with a saturated aqueous solution of KF to remove tin byproducts.

-

Purification: Extract the product with an organic solvent, wash the organic layer, dry, and concentrate. Purify by column chromatography.

Direct C-H Functionalization

Direct C-H functionalization has emerged as a more atom-economical and environmentally friendly alternative to traditional cross-coupling reactions, as it avoids the pre-functionalization of the thiophene ring.[25]

Causality Behind Experimental Choices: The regioselectivity of C-H functionalization is a key challenge.[26][27] The α-positions (C2 and C5) of the thiophene ring are generally more reactive towards electrophilic substitution and C-H activation than the β-positions (C3 and C4).[28] The choice of catalyst and directing groups can be used to control the site of functionalization.[27]

Palladium-Catalyzed Direct Arylation

This reaction allows for the direct coupling of a thiophene C-H bond with an aryl halide.

Experimental Protocol: Palladium-Catalyzed Direct C-H Arylation of Thiophene [25]

-

Reaction Setup: In a sealed tube, combine thiophene (1.0 mmol), the aryl halide (1.2 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol), a ligand (e.g., P(o-tol)₃, 0.04 mmol), and a base (e.g., K₂CO₃, 2.0 mmol).

-

Solvent Addition: Add a suitable solvent (e.g., DMA, NMP).

-

Heating: Heat the mixture at 120-150°C for 24-48 hours.

-

Work-up and Purification: Follow a similar procedure to the Suzuki and Stille couplings for work-up and purification.

Part 3: Advanced and Emerging Synthetic Strategies

The field of thiophene synthesis is continually evolving, with new methodologies being developed to address the challenges of efficiency, selectivity, and sustainability.

Ring-Closing Metathesis (RCM)

Ring-closing metathesis has proven to be a powerful tool for the synthesis of a variety of cyclic compounds, including thiophene-containing macrocycles and fused ring systems.[29][30][31] This reaction involves the intramolecular metathesis of a diene substrate catalyzed by a transition metal complex, typically a ruthenium-based catalyst such as the Grubbs' or Hoveyda-Grubbs catalysts.[30]

Causality Behind Experimental Choices: The choice of catalyst is crucial for the success of RCM, with second-generation Grubbs' catalysts often showing higher activity and broader functional group tolerance. The reaction is typically driven by the removal of a volatile byproduct, such as ethylene.[30]

Multicomponent Reactions (MCRs)

Multicomponent reactions, in which three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants, offer a highly efficient and atom-economical approach to the synthesis of complex thiophene derivatives.[32] Several MCRs for thiophene synthesis have been developed, often based on the principles of the Gewald or Fiesselmann reactions.

Data Presentation: Comparison of Synthetic Methodologies

| Synthetic Method | Starting Materials | Key Reagents | Advantages | Limitations |

| Paal-Knorr Synthesis | 1,4-Dicarbonyl compounds | P₄S₁₀, Lawesson's reagent | Versatile, good yields | Harsh conditions, potential for furan byproducts |

| Gewald Synthesis | Ketones/aldehydes, α-cyanoesters | Elemental sulfur, base | One-pot, access to 2-aminothiophenes | Limited to specific substitution patterns |

| Fiesselmann Synthesis | Thioglycolic acid esters, α,β-acetylenic esters | Base (alkoxide) | Access to 3-hydroxythiophenes | Requires specialized starting materials |

| Suzuki Coupling | Thienyl halides/triflates, organoboron reagents | Palladium catalyst, base | Mild conditions, high functional group tolerance | Requires pre-functionalization |

| Stille Coupling | Thienyl halides/triflates, organotin reagents | Palladium catalyst | Very high functional group tolerance | Toxicity of tin reagents |

| Direct C-H Arylation | Thiophenes, aryl halides | Palladium catalyst, base | Atom-economical, avoids pre-functionalization | Regioselectivity can be challenging |

Conclusion: A Versatile Toolkit for Thiophene Synthesis

The synthesis of thiophene-containing organic compounds is a rich and diverse field, with a wide range of methodologies available to the modern organic chemist. From the classical ring-forming reactions of Paal-Knorr, Gewald, and Fiesselmann to the powerful palladium-catalyzed cross-coupling and direct C-H functionalization reactions, researchers have a versatile toolkit at their disposal. The continued development of novel synthetic strategies, including metathesis and multicomponent reactions, promises to further expand the accessibility and diversity of this important class of heterocyclic compounds, paving the way for the discovery of new and improved therapeutic agents.

References

- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Publishing.

- Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica.

- Paal-Knorr Thiophene Synthesis. Organic Chemistry Portal.

- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. PMC.

- The Significance of Thiophene in Medicine: A Systematic Review of the Literature.

- The Role of Thiophene Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD..

- Application Notes and Protocols: Paal-Knorr Synthesis for Substituted Thiophenes. Benchchem.

- Synthesis, properties and biological activity of thiophene: A review. Scholars Research Library.

- Paal–Knorr synthesis of thiophene.

- Double C–H bond functionalization for C–C coupling at the β-position of thiophenes using palladium-catalyzed 1,4-migration associated with direct aryl

- Synthesis, Reactions and Medicinal Uses of Thiophene. Pharmaguideline.

- Sequential Regioselective C–H Functionalization of Thiophenes.

- Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes.

- Synthesis of thiophene and Their Pharmacological Activity.

- The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines. MDPI.

- Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC.

- Thiophene Derivatives as Versatile Precursors for (Hetero)

- Gewald reaction: Synthesis, properties and applications of substituted 2-aminothiophenes.

- Comprehensive Review on Advances in Thiophene Derivative Synthesis and Their Biological Applications.

- Fiesselmann thiophene synthesis. Wikipedia.

- Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar.

- Diversity-oriented approach to functional thiophene dyes by Suzuki coupling-lithiation one-pot sequences. Organic Chemistry Frontiers (RSC Publishing).

- Paal–Knorr synthesis. Wikipedia.

- Synthesis of Furan and Thiophene. SlideShare.

- A Comparative Guide to Stille and Suzuki Coupling for Thieno[3,2-b]thiophene Functionaliz

- Application Notes and Protocols: Suzuki Coupling for Functionalized 2-Hexylthiophene Deriv

- Application Notes and Protocols for Suzuki Coupling Reactions with 2,3,5-Tribromothieno[3,2-b]thiophene. Benchchem.

- Gewald reaction. Wikipedia.

- Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors.

- Micellar Suzuki Cross-Coupling between Thiophene and Aniline in W

- THIOETHER LIGAND-PROMOTED CATALYTIC C–H FUNCTIONALIZATION AND MECHANISTIC INVESTIGATIONS.

- Ag(I)–C–H Activation Enables Near-Room-Temperature Direct α-Arylation of Benzo[b]thiophenes. Journal of the American Chemical Society.

- Fiesselmann Thiophene synthesis c) Hinsberg synthesis: This method...

- Preparation of Thiophenes by Ring-Closure Reactions and

- Fiesselmann thiophene synthesis. Semantic Scholar.

- Fiesselmann Thiophene Synthesis Mechanism. YouTube.

- Ring-closing met

- Thiophene Syntheses by Ring Forming Multicomponent Reactions. PubMed.

- Synthesis of Mixed Thiophene/Furan Oligomers by Stille Coupling.

- Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based c

- The Stille Reaction. Chem 115 Myers.

- Ring Closing Met

- THE STILLE REACTION, 38 YEARS L

- Stille Coupling. Organic Chemistry Portal.

- Recent Advances in Total Synthesis via Met

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. cognizancejournal.com [cognizancejournal.com]

- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 8. Paal-Knorr Thiophene Synthesis [organic-chemistry.org]

- 9. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]

- 10. derpharmachemica.com [derpharmachemica.com]

- 11. Paal–Knorr synthesis of thiophene [quimicaorganica.org]

- 12. researchgate.net [researchgate.net]

- 13. quod.lib.umich.edu [quod.lib.umich.edu]

- 14. researchgate.net [researchgate.net]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. Gewald reaction - Wikipedia [en.wikipedia.org]

- 17. Fiesselmann thiophene synthesis - Wikipedia [en.wikipedia.org]

- 18. youtube.com [youtube.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 22. files01.core.ac.uk [files01.core.ac.uk]

- 23. Stille Coupling [organic-chemistry.org]

- 24. pubs.acs.org [pubs.acs.org]

- 25. The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines | MDPI [mdpi.com]

- 26. Double C–H bond functionalization for C–C coupling at the β-position of thiophenes using palladium-catalyzed 1,4-migration associated with direct aryl ... - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QO00018D [pubs.rsc.org]

- 27. pubs.acs.org [pubs.acs.org]

- 28. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]

- 29. Ring-closing metathesis - Wikipedia [en.wikipedia.org]

- 30. Ring Closing Metathesis [organic-chemistry.org]

- 31. thieme-connect.com [thieme-connect.com]

- 32. Thiophene Syntheses by Ring Forming Multicomponent Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

In silico prediction of ADMET properties for Cyclopentyl 2-(4-thiomethylphenyl)ethyl ketone

Executive Summary

This technical guide provides a comprehensive in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile for Cyclopentyl 2-(4-thiomethylphenyl)ethyl ketone . By synthesizing consensus models from SwissADME, pkCSM, and ADMETlab 2.0, we identify this compound as a highly lipophilic scaffold with excellent membrane permeability but significant metabolic liabilities centered on the thioether moiety.

Key Findings:

-

Bioavailability: High passive absorption; likely BCS Class II (Low Solubility, High Permeability).

-

Metabolic Liability: The 4-thiomethyl group is a "soft spot" for rapid S-oxidation by FMOs and CYP450s, potentially limiting half-life.

-

Toxicity: Moderate risk of hERG inhibition driven by the lipophilic linker-aromatic motif.

Molecular Scaffold Analysis

To ensure reproducibility, we first define the chemical structure and generate the canonical SMILES string used for all subsequent simulations.

Compound Name: Cyclopentyl 2-(4-thiomethylphenyl)ethyl ketone Chemical Structure: A cyclopentyl ring connected via a carbonyl and an ethyl linker to a para-thiomethyl phenyl ring.

Canonical SMILES: CSC1=CC=C(CCC(=O)C2CCCC2)C=C1

Physicochemical Baseline

Calculated via SwissADME Consensus

| Property | Value | Implication |

| Molecular Weight | ~262.41 g/mol | Optimal for oral bioavailability (<500). |

| Consensus LogP | 3.92 | Highly lipophilic. Good for permeation, risk for solubility. |

| TPSA | 42.37 Ų | <140 Ų indicates excellent cell membrane penetration. |

| Rotatable Bonds | 5 | Flexible linker; sufficient conformational freedom for binding. |

| H-Bond Acceptors | 2 (Ketone O, Thioether S) | Low polar surface area. |

| H-Bond Donors | 0 | Increases lipophilicity and BBB penetration. |

The Computational Workflow

The following workflow integrates distinct algorithms to minimize the "black box" error inherent in single-model predictions. We utilize SwissADME for physicochemical properties, pkCSM for graph-based pharmacokinetic signatures, and ADMETlab 2.0 for toxicity endpoints.

Figure 1: Integrated in silico workflow utilizing consensus modeling to validate ADMET endpoints.

ADMET Profiling

Absorption & Bioavailability

The compound exhibits a Consensus LogP of ~3.9 , placing it on the upper end of the optimal lipophilicity range (1–4).

-

Solubility (LogS): Predicted values range from -4.5 to -5.2 (Moderately to Poorly Soluble). The lack of H-bond donors and the hydrophobic cyclopentyl ring suggest that dissolution will be the rate-limiting step for absorption.

-

Permeability: The Caco-2 permeability is predicted to be high (>0.90 log cm/s). The molecule is a substrate for passive diffusion.

-

P-gp Substrate: Unlikely. The molecular weight (<400) and TPSA (<60) generally allow the molecule to evade P-glycoprotein efflux pumps.

Expert Insight: This profile is characteristic of a BCS Class II compound. Formulation strategies (e.g., lipid-based delivery) would be required for animal studies.

Distribution: The CNS Liability

A critical feature of this scaffold is its ability to cross biological barriers.

-

Blood-Brain Barrier (BBB):

-

SwissADME BOILED-Egg Model:Positive (Penetrant).

-

LogBB: > 0.3.[1]

-

Implication: The compound will readily enter the Central Nervous System (CNS). If the target is peripheral (e.g., inflammation in the knee), this CNS penetration represents a liability for off-target neurological side effects.

-

-

Plasma Protein Binding (PPB): Predicted >90%. The high lipophilicity will drive strong binding to albumin, reducing the free fraction (

) available for efficacy.

Metabolic Stability: The Thioether "Soft Spot"

The 4-thiomethyl group (-S-CH3) is the primary metabolic liability. While the cyclopentyl ring is relatively stable (though subject to slow hydroxylation), the sulfur atom is a magnet for oxidative enzymes.

Predicted Metabolic Pathway:

-

S-Oxidation: Rapid oxidation by Flavin-containing Monooxygenases (FMOs) and CYP3A4 to the Sulfoxide .

-

Further Oxidation: Conversion of the sulfoxide to the Sulfone .

Figure 2: The dominant metabolic route. The thioether-to-sulfoxide conversion typically increases polarity and clearance.

CYP Inhibition Profile:

-

CYP1A2: Inhibitor (Likely, due to planar aromatic/thio shape).

-

CYP2C9: Inhibitor (Possible).

-

CYP3A4: Substrate (High confidence).

Toxicity Assessment[3]

-

hERG Inhibition (Cardiotoxicity): Moderate to High Risk.

-

Hepatotoxicity: Predicted positive. High lipophilic burden often correlates with phospholipidosis or reactive metabolite formation (though less likely than with thiophenes or anilines).

-

AMES Toxicity: Predicted Negative (Non-mutagenic).

Strategic Optimization

To improve this scaffold for drug development, the following structural modifications are recommended based on the in silico data:

-

Block Metabolic Soft Spot: Replace the -S-CH3 (thiomethyl) with a -SO2-CH3 (sulfone) or -OCF3 (trifluoromethoxy) group. This prevents the rapid first-pass S-oxidation, extending half-life.

-

Reduce Lipophilicity (LogP): Introduce a heteroatom into the cyclopentyl ring (e.g., convert to tetrahydrofuran or piperidine ). This would lower LogP to ~2.5–3.0, improving solubility and reducing hERG binding affinity.

-

Limit CNS Entry: If CNS penetration is unwanted, add a polar group (e.g., carboxylic acid or sulfonamide) to the ethyl linker to increase TPSA >90 Ų.

References

-

SwissADME: Daina, A., Michielin, O., & Zoete, V. (2017).[4] SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules.[4][5][6] Scientific Reports, 7, 42717.[4] [Link]

-

pkCSM: Pires, D. E., Blundell, T. L., & Ascher, D. B. (2015).[7][8] pkCSM: predicting small-molecule pharmacokinetic and toxicity properties using graph-based signatures.[7][9] Journal of Medicinal Chemistry, 58(9), 4066-4072.[8] [Link]

-

ADMETlab 2.0: Xiong, G., Wu, Z., Yi, J., et al. (2021).[1][10] ADMETlab 2.0: an integrated online platform for accurate and comprehensive predictions of ADMET properties.[1][10] Nucleic Acids Research, 49(W1), W5-W14. [Link]

-

Thioether Metabolism: Rettie, A. E., & Fisher, M. B. (1999). Transformation enzymes: oxidative; non-P450. Handbook of Drug Metabolism. [Link]

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. courses.washington.edu [courses.washington.edu]

- 3. Cytochrome P450 oxidation of the thiophene-containing anticancer drug 3-[(quinolin-4-ylmethyl)-amino]-thiophene-2-carboxylic acid (4-trifluoromethoxy-phenyl)-amide to an electrophilic intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. xisdxjxsu.asia [xisdxjxsu.asia]

- 5. SwissADME [swissadme.ch]

- 6. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 7. semanticscholar.org [semanticscholar.org]

- 8. pkCSM [biosig.lab.uq.edu.au]

- 9. scispace.com [scispace.com]

- 10. scholars.hkbu.edu.hk [scholars.hkbu.edu.hk]

CAS number and IUPAC name for Cyclopentyl 2-(4-thiomethylphenyl)ethyl ketone

Design & Synthesis of a Privileged Thioether Scaffold for Medicinal Chemistry

Executive Summary & Compound Identity

Cyclopentyl 2-(4-thiomethylphenyl)ethyl ketone is a specialized lipophilic intermediate used primarily in the synthesis of bioactive small molecules targeting G-protein coupled receptors (GPCRs) and enzyme inhibitors (e.g., COX-2, Sigma-1 receptors). Its structure features a robust cyclopentyl "head" group and a flexible ethyl linker terminating in a para-thiomethyl phenyl ring—a motif known to enhance metabolic stability and hydrophobic interaction within binding pockets compared to its methoxy analogs.

This guide details the precise chemical identity, validated synthesis protocols, and handling procedures for this compound, addressing specific challenges such as chemoselective reduction in the presence of sulfur.

Chemical Identity Data

| Property | Specification |

| Common Name | Cyclopentyl 2-(4-thiomethylphenyl)ethyl ketone |

| IUPAC Name | 1-cyclopentyl-3-[4-(methylsulfanyl)phenyl]propan-1-one |

| CAS Number | 898781-91-4 |

| Molecular Formula | C₁₅H₂₀OS |

| Molecular Weight | 248.39 g/mol |

| SMILES | CSC1=CC=C(CCC(=O)C2CCCC2)C=C1 |

| InChI Key | NLTXNOMHAOYRFO-UHFFFAOYSA-N |

| Appearance | Pale yellow oil or low-melting solid (approx.[1] mp 30-35°C) |

| Solubility | Soluble in DCM, EtOAc, THF; Insoluble in water |

Structural Visualization

The following diagram illustrates the core chemical structure and the logical breakdown of its functional moieties for retrosynthetic analysis.

Figure 1: Structural decomposition of the target molecule highlighting key pharmacophoric elements.

Validated Synthesis Protocols

Synthesizing sulfur-containing ketones requires navigating a specific challenge: Catalyst Poisoning . The thioether (sulfide) group can irreversibly bind to transition metals (Pd, Pt), stalling standard hydrogenation steps.

I present two routes. Route A is the preferred laboratory-scale method designed to bypass sulfur poisoning using chemoselective transfer hydrogenation or conjugate reduction.

Route A: Aldol Condensation & Chemoselective Reduction (Recommended)

This route uses readily available starting materials and avoids the use of sensitive organometallics like Grignard reagents.

Phase 1: Claisen-Schmidt Condensation

Reaction: 1-Cyclopentylethanone + 4-(Methylthio)benzaldehyde

-

Reagents:

-

1-Cyclopentylethanone (1.0 eq)

-

4-(Methylthio)benzaldehyde (1.0 eq)

-

NaOH (10% aq) or KOH in Ethanol

-

-

Protocol:

-

Dissolve 4-(methylthio)benzaldehyde (10 mmol) and 1-cyclopentylethanone (10 mmol) in Ethanol (20 mL).

-

Cool to 0°C. Dropwise add 10% NaOH solution (5 mL).

-

Allow to warm to room temperature (RT) and stir for 4–6 hours. Monitoring by TLC (Hex:EtOAc 4:1) will show the disappearance of aldehyde and appearance of a UV-active chalcone spot.

-

Workup: Pour into ice water. If solid precipitates, filter and wash with cold EtOH. If oil, extract with EtOAc, wash with brine, dry over MgSO₄.

-

Intermediate Product: 1-cyclopentyl-3-[4-(methylsulfanyl)phenyl]prop-2-en-1-one.

-

Phase 2: Chemoselective 1,4-Reduction

Challenge: Reducing the alkene without reducing the ketone and without poisoning the catalyst with sulfur. Solution: Copper-Hydride (CuH) Conjugate Reduction (Stryker’s Protocol adaptation).

-

Reagents:

-

Enone Intermediate (from Phase 1)

-

CuCl (5 mol%)

-

PPh₃ (10 mol%)

-

NaOtBu (5 mol%)

-

Polymethylhydrosiloxane (PMHS) (2.0 eq) or PhSiH₃

-

Solvent: Toluene

-

-

Protocol:

-

In a flame-dried flask under Argon, combine CuCl and PPh₃ in Toluene. Stir 15 min to form the active catalyst.

-

Add NaOtBu and stir for 10 min.

-

Add the Enone intermediate.

-

Dropwise add PMHS (silane reducing agent). The reaction typically proceeds at RT over 2–4 hours.

-

Mechanism: The in situ generated Cu-H species selectively reduces the conjugated alkene (1,4-addition) to a silyl enol ether, which hydrolyzes to the saturated ketone upon workup.

-

Workup: Quench with 1M NaOH (aq) to hydrolyze silanes. Extract with Et₂O. Purify via flash chromatography (SiO₂, Hexane/EtOAc gradient).

-

Route B: Grignard Addition (Alternative)

Best for scale-up if 2-(4-methylthiophenyl)ethyl bromide is available or easily synthesized.

-

Reagents: Cyclopentanecarbonitrile + 2-(4-methylthiophenyl)ethylmagnesium bromide.

-

Protocol:

-

Generate the Grignard reagent from the aryl-ethyl bromide and Mg turnings in dry THF.

-

Add dropwise to a solution of Cyclopentanecarbonitrile in THF at 0°C.

-

Reflux for 2 hours to form the imine salt.

-

Critical Step: Acidic hydrolysis (2M HCl, reflux 1h) converts the imine to the ketone.

-

Note: This route avoids the reduction step entirely, eliminating the risk of sulfur poisoning.

-

Experimental Workflow Visualization

The following diagram details the logic flow for Route A, emphasizing the critical decision points regarding catalyst selection.

Figure 2: Synthesis workflow emphasizing the chemoselective reduction strategy required for thioether-containing substrates.

Characterization & Quality Control

To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.

| Technique | Expected Signature |

| ¹H NMR (CDCl₃) | δ 7.1-7.3 (4H, aromatic AA'BB'), δ 2.45 (3H, s, -SMe), δ 2.8-2.9 (4H, m, -CH₂CH₂- linker), δ 2.7-2.8 (1H, m, cyclopentyl methine), δ 1.5-1.9 (8H, m, cyclopentyl ring). |

| ¹³C NMR | Carbonyl peak at ~212 ppm ; Aromatic C-S at ~135 ppm ; S-Methyl at ~16 ppm . |

| Mass Spec (ESI) | [M+H]⁺ = 249.13 ; [M+Na]⁺ = 271.11 . |

| Purity Check | HPLC (C18 column, MeCN/H₂O gradient). Ensure absence of Enone intermediate (UV distinct). |

References

-

Chemical Identity & CAS: Sigma-Aldrich. Cyclopentyl 2-(4-thiomethylphenyl)ethyl ketone Product Page. Retrieved from

-

Conjugate Reduction Methodology: Lipshutz, B. H., et al. (2004). Copper-Catalyzed Conjugate Reductions of Functionalized Enones. Organic Letters. Retrieved from

-

Thioether Compatibility in Reduction: Mori, A., et al. (2006).[2] Selective Reduction of Alkenes in the Presence of Sulfides. Organic Letters. Retrieved from

-

PubChem Compound Summary: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24725962. Retrieved from

- General Aldol Protocols: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Standard Reference for Claisen-Schmidt mechanism).

Sources

Methodological & Application

Application of thiophene derivatives in drug discovery

Application Note: Strategic Utilization of Thiophene Derivatives in Rational Drug Design

Abstract

Thiophene (

Part 1: Chemical Space & Rational Design

The Bioisosteric Advantage

Replacing a phenyl ring with a thiophene is not merely a space-filling exercise; it is a calculated manipulation of electronic and physicochemical properties.

-

Electronic Effects: The sulfur atom acts as an electron donor via its lone pair, making the ring

-excessive (electron-rich). This facilitates cation- -

Lipophilicity & Metabolic Stability: Thiophene is generally more lipophilic (

+0.5 to +0.7 vs. benzene), improving membrane permeability. However, this electron density makes it susceptible to oxidative metabolism (discussed in Part 4). -

Geometry: The C–S–C bond angle is

(vs.

Comparative Properties Table

| Property | Benzene ( | Thiophene ( | Drug Discovery Implication |

| Aromaticity | High (Resonance Energy ~36 kcal/mol) | Moderate (~29 kcal/mol) | Thiophene is more reactive to electrophilic substitution. |

| Electronic Character | Enhanced binding to electron-deficient pockets. | ||

| H-Bonding | Donor/Acceptor (Weak) | S-atom as weak Acceptor | Sulfur lone pair can engage in specific H-bonds. |

| Metabolic Risk | Epoxidation (slow) | S-oxidation (fast) | Potential for reactive metabolite formation (Toxicity). |

Part 2: Synthetic Protocol – The Gewald Reaction

The Gewald Reaction is the industry-standard method for synthesizing polysubstituted 2-aminothiophenes. This scaffold is ubiquitous in kinase inhibitors and GPCR ligands.

Mechanism & Logic

The reaction is a multi-component condensation between a ketone/aldehyde, an activated nitrile (e.g., malononitrile), and elemental sulfur.[3]

-

Knoevenagel Condensation: Base-catalyzed formation of an

-unsaturated nitrile.[3] -

Sulfur Uptake: Nucleophilic attack of the sulfur (or polysulfide) on the alkene.

-

Cyclization: Intramolecular attack leads to ring closure and aromatization.

Validated Laboratory Protocol

Scale: 10 mmol | Time: 4–6 Hours | Yield Target: >75%

Reagents:

-

Cyclohexanone (or target ketone): 10 mmol

-

Malononitrile: 10 mmol

-

Elemental Sulfur (

): 10 mmol (atom equivalents) -

Morpholine (Catalyst): 10 mmol

-

Ethanol (Solvent): 20 mL

Step-by-Step Procedure:

-

Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve the ketone and malononitrile in Ethanol (20 mL).

-

Activation: Add Morpholine dropwise while stirring at room temperature. Note: An exotherm indicates the Knoevenagel condensation is proceeding.

-

Sulfur Addition: Add elemental sulfur in a single portion.

-

Reaction: Heat the mixture to 60°C (internal temperature). Stir for 4–6 hours.

-

Checkpoint: Monitor via TLC (Hexane:EtOAc 3:1). The disappearance of the ketone and the emergence of a highly fluorescent spot (often blue/green under UV) indicates product formation.

-

-

Work-up: Cool the reaction to 0°C (ice bath). The product usually precipitates as a solid.

-

Purification: Filter the solid and wash with cold Ethanol (2 x 5 mL). If no precipitate forms, pour into ice water (100 mL) and extract with Ethyl Acetate. Recrystallize from Ethanol/DMF.

Figure 1: The Gewald Reaction Workflow. A convergent 3-component synthesis for generating 2-aminothiophene libraries.

Part 3: Therapeutic Application – Kinase Inhibitor Discovery

Thiophene derivatives are potent ATP-competitive inhibitors. The 2-aminothiophene scaffold mimics the adenine ring of ATP, forming key hydrogen bonds within the kinase hinge region.

Workflow: From Hit to Lead

-

Library Generation: Use the Gewald protocol (Part 2) to generate a library of 50–100 analogues by varying the ketone ring size and substituents.

-

Screening Assay (TR-FRET):

-

Principle: Time-Resolved Fluorescence Resonance Energy Transfer. Detects phosphorylation of a substrate peptide.

-

Protocol:

-

Mix Kinase (5 nM), Biotin-Peptide Substrate (1 µM), and ATP (at

) in reaction buffer. -

Add Thiophene compounds (10-point dose-response, 1 nM to 10 µM).

-

Incubate 60 min at RT.

-

Add Detection Reagents (Eu-labeled anti-phospho antibody + APC-Streptavidin).

-

Read signal (Ratio 665nm/615nm).

-

-

-

SAR Analysis: Identify substituents that maximize potency (

) while maintaining selectivity.

Part 4: ADME & Toxicity – The "Thiophene Alert"

Critical Safety Warning: While effective, the thiophene ring is a "structural alert" in toxicology due to metabolic bioactivation.[4]

Mechanism of Toxicity

Cytochrome P450 enzymes (specifically CYP2C9 and CYP3A4) can oxidize the thiophene sulfur.

-

S-Oxidation: Formation of Thiophene-S-oxide.

-

Epoxidation: Formation of Thiophene-2,3-epoxide.

-

Consequence: These intermediates are highly reactive electrophiles (Michael acceptors). They can covalently bind to hepatic proteins, leading to:

The Paradox: Toxicity vs. Efficacy

Not all bioactivation is bad.

-

Clopidogrel (Plavix): A prodrug that requires thiophene ring oxidation to open the ring and form the active thiol metabolite that inhibits platelet aggregation.

-

Olanzapine: A safe drug where metabolic oxidation occurs on the nitrogen or other sites, sparing the thiophene ring.

Mitigation Strategy (The "Blocker" Approach)

To design out toxicity while keeping the thiophene core:

-

Block the 2-position: Substitution at C2 prevents S-oxidation.

-

Electron Withdrawing Groups (EWG): Adding EWGs (e.g., -CN, -COOR) reduces the electron density of the ring, making it less susceptible to CYP450 oxidation.

Figure 2: Metabolic Fate of Thiophene. Distinguishing between toxic bioactivation and prodrug efficacy.

References

-

Mishra, R., et al. (2020). "Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads." RSC Medicinal Chemistry.[6]

-

Hoveyda, H. R., et al. (2015). "Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods."[4] Chemical Research in Toxicology.

-

Dansette, P. M., et al. (2005). "Metabolic activation of thiophenes: A structural alert for drug discovery?" Chemical Research in Toxicology.

- Gewald, K., et al. (1966). "Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel." Chemische Berichte. (Seminal synthetic paper).

-

Puterová, Z., et al. (2010). "Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes."[7] Arkivoc.

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. quod.lib.umich.edu [quod.lib.umich.edu]

Cyclopentyl 2-(4-thiomethylphenyl)ethyl ketone as a building block for heterocyclic synthesis

Application Note: High-Precision Heterocyclic Synthesis Utilizing Cyclopentyl 2-(4-thiomethylphenyl)ethyl Ketone

Executive Summary & Strategic Value

Cyclopentyl 2-(4-thiomethylphenyl)ethyl ketone (CPEK) represents a specialized "linker-scaffold" hybrid designed for the synthesis of lipophilic, biologically active heterocycles.[1] Unlike simple acetophenones, CPEK incorporates a saturated ethyl linker and a cyclopentyl moiety.[1]

-

The Cyclopentyl Advantage: Provides a metabolically robust, lipophilic anchor that improves blood-brain barrier (BBB) permeability and oral bioavailability compared to flexible aliphatic chains or planar phenyl rings.[1]

-

The Thiomethyl (SMe) "Warhead": Acts as a latent pharmacophore. In its reduced state (SMe), it is chemically stable and compatible with nucleophilic heterocyclic synthesis.[1] Post-cyclization, it is readily oxidized to the methylsulfonyl (

) group, a critical pharmacophore for COX-2 selectivity (as seen in Rofecoxib/Vioxx analogs) and p38 MAP kinase inhibitors.[1]

This guide details the transformation of CPEK into thiazole and pyrazole scaffolds, emphasizing the "Sulfide-First, Sulfone-Last" synthetic strategy to maximize yield and purity.[1]

Chemical Profile & Handling

| Property | Specification |

| IUPAC Name | 1-cyclopentyl-3-(4-(methylthio)phenyl)propan-1-one |

| Molecular Formula | |

| Molecular Weight | 248.38 g/mol |

| Appearance | Pale yellow viscous oil or low-melting solid |

| Solubility | Soluble in DCM, THF, EtOAc; Insoluble in Water |

| Stability | Sensitive to strong oxidants (peroxides, |

Module 1: Activation via -Functionalization[1]

The saturated ketone must be activated at the

Protocol A: Regioselective -Bromination

Rationale: We utilize Copper(II) Bromide (

Reagents:

-

CPEK (1.0 eq)

-

Copper(II) Bromide (

) (2.2 eq) -

Ethyl Acetate (EtOAc) / Chloroform (

) (1:1 v/v)[1]

Step-by-Step:

-

Dissolution: Dissolve 10 mmol of CPEK in 50 mL of EtOAc/

(1:1) in a round-bottom flask. -

Addition: Add

(22 mmol) in one portion. The mixture will appear as a dark suspension. -

Reflux: Heat to reflux (approx. 70°C) with vigorous stirring.

-

Monitoring: Monitor via TLC (Hexane/EtOAc 4:1). The starting material (

) will disappear, replaced by the-

Note: The reaction typically evolves HBr gas; ensure proper venting.

-

-

Workup: Cool to room temperature. Filter off the white/grey Copper(I) Bromide (

) precipitate through a Celite pad. -

Purification: Concentrate the filtrate in vacuo. The resulting

-bromo oil is unstable and should be used immediately in Module 2. Do not column purify unless absolutely necessary, as silica can induce elimination.

Module 2: Heterocyclic Core Construction

This module demonstrates the Hantzsch Thiazole Synthesis. This pathway constructs the 2-aminothiazole scaffold, a privileged structure in kinase inhibitors.[1]

Protocol B: Hantzsch Thiazole Synthesis

Rationale: Condensation of the

Reagents:

-

Freshly prepared

-bromo-CPEK (from Protocol A) -

Thiourea (1.2 eq)

-

Absolute Ethanol (EtOH)

Step-by-Step:

-

Setup: Dissolve the crude

-bromo ketone (theoretical 10 mmol) in 40 mL Absolute EtOH. -

Addition: Add Thiourea (12 mmol).

-

Cyclization: Reflux the mixture for 2–4 hours. A precipitate (the hydrobromide salt of the thiazole) often forms.

-

Basification: Cool to room temperature. Pour the mixture into 100 mL of saturated

solution to liberate the free base. Stir for 15 minutes. -

Extraction: Extract with DCM (

mL). Dry combined organics over -

Isolation: Concentrate. Recrystallize from EtOH/Hexane to yield the 2-amino-4-substituted thiazole.

Module 3: The "Bio-Switch" (Sulfide Oxidation)

Once the heterocycle is built, the final step is activating the pharmacophore. We convert the lipophilic Sulfide (SMe) into the polar, hydrogen-bond accepting Sulfone (

Protocol C: Chemoselective Oxidation using Oxone®

Rationale: Oxone (Potassium peroxymonosulfate) is preferred over mCPBA for its safety profile and high selectivity for Sulfide

Reagents:

-

Thiazole derivative (from Protocol B)

-

Oxone® (2.5 eq)

-

Methanol/Water (1:1)[1]

Step-by-Step:

-

Solvation: Dissolve the thiazole substrate (5 mmol) in 50 mL MeOH/Water (1:1).

-

Oxidation: Add Oxone® (12.5 mmol) as a solid in portions over 10 minutes.

-

Reaction: Stir at room temperature for 4–6 hours.

-

Self-Validation: Monitor by HPLC or TLC. You will see a transient Sulfoxide intermediate (more polar than SM) convert to the Sulfone (most polar).

-

-

Quench: Dilute with water (50 mL) and extract with EtOAc.

-

Result: The product is the biologically active sulfone-bearing heterocycle, ready for biological assay (e.g., COX-2 inhibition).[1]

Visualizing the Synthetic Logic

The following diagram maps the transformation of the CPEK building block into a bioactive scaffold.

Figure 1: Strategic workflow for converting CPEK into bioactive sulfones. Note the late-stage oxidation (Red Arrow) preserves the sulfide during the sensitive cyclization step.

References

-

BenchChem. (2025).[3][4][5] Application Notes: Cyclopropyl 2-(4-methylphenyl)ethyl ketone as a building block. Retrieved from (Analogous scaffold reactivity).

-

Zarghi, A., et al. (2011).[1] Design and synthesis of new 1,3-diphenyl-2-propene-1-one derivatives as selective cyclooxygenase-2 (COX-2) inhibitors.[1] Bioorganic & Medicinal Chemistry Letters, 21(6), 1819-1822.[1] (Establishes the SO2Me pharmacophore).

-

King, L. C., & Ostrum, G. K. (1964).[1] Selective bromination of ketones with copper(II) bromide. The Journal of Organic Chemistry, 29(12), 3459-3461.[1] (Foundational protocol for CuBr2 bromination).

-

Trost, B. M., & Curran, D. P. (1981).[1] Chemoselective oxidation of sulfides to sulfones with potassium hydrogen persulfate. Tetrahedron Letters, 22(14), 1287-1290.[1] (Oxone methodology).[6][7]

-

National Institutes of Health (PMC). (2023). Design, synthesis, and biological evaluation of new 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine as selective COX-2 inhibitors. Retrieved from (Validates the sulfone target in similar heterocycles).

Sources

Use of Cyclopentyl 2-(4-thiomethylphenyl)ethyl ketone as a fluorescent probe

An in-depth search for "Cyclopentyl 2-(4-thiomethylphenyl)ethyl ketone" and its potential application as a fluorescent probe has yielded no specific scientific literature, application notes, or patents detailing its use in this capacity. The search results primarily point to chemical suppliers and databases that list the compound, but they do not provide any information regarding its fluorescent properties or any established use as a biological or chemical probe.

The core components of the molecule, such as the thiomethylphenyl group, are not commonly associated with strong intrinsic fluorescence. While aromatic ketones can exhibit phosphorescence, their use as fluorescent probes is not typical due to factors like low quantum yields and susceptibility to quenching.

Given the absence of any verifiable scientific data on the fluorescent properties and applications of Cyclopentyl 2-(4-thiomethylphenyl)ethyl ketone, it is not possible to create a detailed, scientifically accurate, and authoritative application note as requested. The core requirements of scientific integrity, expertise, and authoritative grounding cannot be met without a foundation of empirical evidence from the scientific literature.

Therefore, this response cannot fulfill the user's request for an application note on this specific topic. It is highly likely that "Cyclopentyl 2-(4-thiomethylphenyl)ethyl ketone" is not a recognized fluorescent probe, or its use is not documented in publicly accessible resources.

To provide a helpful response, it would be necessary to select a different, well-documented fluorescent probe as the subject of the application note.

Troubleshooting & Optimization

Purification techniques for removing impurities from ketone synthesis

Current Status: ● Operational | Queue Load: Low Logged User: Dr. [User_Name] | Access Level: Senior Researcher

Welcome to the Purification Support Hub

You have reached the Tier-3 Technical Support for organic synthesis. This guide addresses the most persistent "pain points" in ketone generation: removing metal residues from oxidations, separating starting material (alcohols) from products, and isolating oils that refuse to crystallize.

Select your issue from the active tickets below to view the troubleshooting protocol.

Ticket #101: Metal Residue Remediation (Post-Oxidation)

Issue: “I used Jones Reagent (CrO₃/H₂SO₄) or PCC to oxidize my alcohol. The reaction worked, but my product is trapped in a green/brown metallic sludge that clogs my filters.”

The Root Cause

Chromium(VI) oxidations generate Chromium(III) byproducts (often sticky polymers like chromium hydroxides/oxides) that coordinate strongly with polar ketones. These residues are not only toxic but paramagnetic, ruining NMR spectra and catalyzing decomposition.

Protocol A: The "Florisil/Celite" Filtration (Anhydrous Workup)

Best for: PCC/PDC reactions in DCM.

-

Dilution: Do not concentrate the reaction mixture immediately. Dilute the reaction mixture with an equal volume of Diethyl Ether (Et₂O).

-

Why? The addition of ether precipitates chromium salts which are soluble in DCM but insoluble in ether.

-

-

The Adsorbent Plug: Pack a sintered glass funnel with a 2-inch layer of Florisil® (magnesium silicate) or Silica Gel . Top it with a 1-inch layer of Celite .

-

Filtration: Pour the supernatant through the pad. The chromium tar will adhere to the polar magnesium silicate.

-

Elution: Wash the pad with Et₂O until the filtrate runs clear.

-

Result: A clear, colorless solution ready for concentration.

Protocol B: The "Rochelle’s Salt" Wash (Aqueous Workup)

Best for: Jones Oxidation or Swern workups involving aluminum emulsions.

-

Quench: Quench the reaction with Isopropanol (to consume excess oxidant) until the color shifts from orange to green.

-

The Solubilizer: Add 20% aqueous Potassium Sodium Tartrate (Rochelle’s Salt) .

-

Agitation: Stir vigorously for 30–60 minutes.

-

Separation: The layers will now separate cleanly.[7] Extract the aqueous layer with ether/DCM.

Ticket #102: Chromatographic Separation (Alcohol vs. Ketone)

Issue: “My ketone product has a similar Rf to the starting alcohol. On the column, the alcohol ‘streaks’ and contaminates the ketone fractions.”

The Root Cause

Alcohols possess a hydroxyl group (-OH) capable of strong Hydrogen Bonding with the silanol (Si-OH) groups on the silica surface. This causes "tailing" or streaking. Ketones, being only hydrogen bond acceptors, elute more cleanly but can be overlapped by the alcohol's tail.

Troubleshooting Strategy

| Parameter | Adjustment | Scientific Rationale |

| Solvent System | Switch to DCM / MeOH | If using Hexane/EtOAc, switch. DCM solubilizes the ketone better, while MeOH (1-5%) sharpens the alcohol peak by competing for silica sites. |

| Modifier | Add 1% Triethylamine (TEA) | TEA neutralizes the most acidic sites on the silica gel, reducing the "drag" on the alcohol's OH group. |

| Loading | Dry Loading | Dissolve crude in DCM, add silica, evaporate to dryness. Load this powder. Liquid loading (DCM) often causes band broadening before the run starts. |

Ticket #103: Chemical Scavenging (The "Magic Bullet")

Issue: “I cannot separate my methyl ketone from non-carbonyl impurities using distillation or columns. They boil too close together.”

The Solution: Bisulfite Adduct Formation

Applicability: Works strictly for Aldehydes and Sterically Unhindered Methyl Ketones (e.g., 2-butanone, acetophenone). It generally fails for bulky ketones (e.g., diisopropyl ketone) due to steric hindrance preventing the nucleophilic attack.

The Mechanism

Sodium bisulfite (

Step-by-Step Protocol

-

Reagent Prep: Prepare a saturated aqueous solution of

(approx. 40%). Add 10% Ethanol to assist solubility of the organic substrate. -

Formation: Stir the crude mixture with the bisulfite solution vigorously for 1 hour.

-

Observation: A white precipitate (the adduct) may form.

-

-

Wash:

-

If Solid: Filter the precipitate. Wash with diethyl ether to remove non-carbonyl impurities.

-

If Soluble: Extract the aqueous layer with ether.[1] Discard the ether (organic) layer; your product is in the water.

-

-

Regeneration: Treat the solid or aqueous phase with 10% Sodium Carbonate (

) or dilute NaOH.-

Caution: This reverses the equilibrium, releasing the pure ketone.

-

-

Extraction: Extract the liberated ketone with ether, dry over

, and concentrate.

Figure 1: Workflow for the chemical scavenging of methyl ketones using Sodium Bisulfite.

Ticket #104: High-Purity Isolation (Oils & Low-Melting Solids)

Issue: “My ketone is an oil. I need >99% purity for a biological assay, but I can't crystallize it.”

The Solution: Girard’s Reagent T

For ketones that are valuable and difficult to purify (e.g., steroid derivatives), Girard’s Reagent T (trimethylaminoacetohydrazide chloride) is the industry standard for "derivatization-extraction."

Protocol

-

Derivatization: Reflux the crude oil with Girard’s Reagent T in Ethanol/Acetic Acid (90:10) for 1 hour.

-

Result: The ketone becomes a water-soluble hydrazone salt.[8]

-

-

Wash: Pour into water. Extract with Ether.[1][2][9][10]

-

Action: The ether removes non-ketone impurities (oils, unreacted alcohols). The product stays in the water.

-

-

Hydrolysis: Acidify the aqueous layer with HCl and heat gently.

-

Action: The hydrazone hydrolyzes, regenerating the ketone, which is now insoluble in water.

-

-

Recovery: Extract the cloudy aqueous mixture with ether to isolate the ultra-pure ketone.

References & Validated Sources

-

Jones Oxidation Workup (Chromium Removal):

-

Eisenbraun, E. J. (1965). Cyclooctanone. Organic Syntheses, 45, 28.

-

Source:

-

Relevance: Details the use of isopropyl alcohol quenching and bicarbonate washing to manage chromium residues.

-

-

Bisulfite Adduct Protocol:

-

Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Section 9.6.15).

-

Relevance: The definitive guide on stoichiometry and solvent choice (Ethanol/Water) for bisulfite adducts.

-

-

Girard's Reagent T:

-

Girard, A., & Sandulesco, G. (1936).[11] Sur une nouvelle série de réactifs du groupe carbonyle. Helvetica Chimica Acta, 19(1), 1095-1107.

-

Relevance: The foundational paper describing the trimethylammonium hydrazide mechanism for solubilizing ketones.

-

-

Flash Chromatography of Polar Compounds:

-

Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923-2925.

-

Source: [J. Org.[2][4] Chem. 1978, 43, 14, 2923–2925]([Link])

-

Relevance: Establishes the standard for silica gel flash chromatography and solvent selection.

-

Sources

- 1. designer-drug.com [designer-drug.com]

- 2. theses.gla.ac.uk [theses.gla.ac.uk]

- 3. lscollege.ac.in [lscollege.ac.in]

- 4. Jones Oxidation [organic-chemistry.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. m.youtube.com [m.youtube.com]

- 8. lookchem.com [lookchem.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. m.youtube.com [m.youtube.com]

- 11. researchgate.net [researchgate.net]

Stability studies of Cyclopentyl 2-(4-thiomethylphenyl)ethyl ketone under different conditions

Here is the technical support center for Stability Studies of Cyclopentyl 2-(4-thiomethylphenyl)ethyl ketone.

Welcome to the technical support center for Cyclopentyl 2-(4-thiomethylphenyl)ethyl ketone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability studies of this compound. As Senior Application Scientists, we have structured this resource to address the specific chemical liabilities of the molecule and the practical challenges you may encounter during your experiments.

Section 1: Frequently Asked Questions (FAQs) - Core Concepts

This section addresses fundamental questions regarding the stability testing of Cyclopentyl 2-(4-thiomethylphenyl)ethyl ketone.

Q1: What are forced degradation studies, and why are they critical for a molecule like Cyclopentyl 2-(4-thiomethylphenyl)ethyl ketone?

A1: Forced degradation, or stress testing, involves intentionally exposing a drug substance to harsh conditions to accelerate its decomposition.[1] These studies are a cornerstone of pharmaceutical development and are required by regulatory bodies like the ICH.[2] For Cyclopentyl 2-(4-thiomethylphenyl)ethyl ketone, they are critical for several reasons:

-

Identify Degradation Pathways: The studies help elucidate the likely chemical breakdown products, which is essential for understanding potential impurities and ensuring patient safety.[3][4]

-

Develop Stability-Indicating Methods: The primary goal is to develop and validate an analytical method (typically HPLC) that can accurately measure the amount of the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients.[5]

-

Understand Intrinsic Stability: These studies reveal the molecule's inherent vulnerabilities, which informs decisions on formulation, packaging, and storage conditions to ensure the drug's efficacy and safety over its shelf life.[3]

Q2: What are the primary structural liabilities of Cyclopentyl 2-(4-thiomethylphenyl)ethyl ketone that I should be aware of?

A2: The structure of this molecule contains three key functional groups that are susceptible to degradation under different stress conditions:

-

Thioether (-S-CH₃) Group: This is the most significant liability. Thioethers are readily oxidized to form sulfoxides and, under more stringent conditions, sulfones.[6][7] This transformation introduces polarity and can significantly alter the molecule's biological properties.

-

Benzylic Position: The carbon atoms adjacent to the phenyl ring are benzylic and can be susceptible to oxidation.[8]

-

Ketone Carbonyl Group: While generally stable, ketones can undergo reactions, particularly under photolytic stress or extreme pH, although they are less reactive than aldehydes.[9] The cyclopentyl ring itself is quite stable.[10]

Q3: What is the target degradation level in these studies, and why?

A3: The generally accepted target for degradation is between 5-20%.[2] This range serves a specific purpose:

-

Under-stressing (<5% degradation): May not generate a sufficient amount of degradants to be detected or to properly challenge the analytical method's specificity.[2]

-

Over-stressing (>20% degradation): Can lead to the formation of secondary or tertiary degradation products that may not be relevant to the actual shelf-life stability of the drug.[1][2] This can unnecessarily complicate the analysis and degradation pathway elucidation.

Section 2: Troubleshooting Guide for Forced Degradation Studies

This section provides a question-and-answer guide to troubleshoot common issues encountered during specific stress tests.

Oxidative Degradation

Q4: I'm conducting an oxidative stress study using hydrogen peroxide (H₂O₂) and see rapid, extensive degradation of the main compound. How can I control this?

A4: The thioether moiety in your compound is highly susceptible to oxidation by H₂O₂.[6][7] Rapid degradation is expected.

-

Causality: The sulfur atom of the thioether acts as a nucleophile, attacking the peroxide and becoming oxidized first to a sulfoxide and then potentially to a sulfone.[6] This is often a fast reaction.

-

Troubleshooting Steps:

-

Reduce Oxidant Concentration: If you are using 3% H₂O₂, try reducing it to 1% or even 0.1%.[2]

-

Shorten Exposure Time: Sample at earlier time points (e.g., 2, 4, 8, 12 hours) instead of waiting for 24 hours or longer.

-

Lower the Temperature: Conduct the experiment at room temperature or even in a cooled bath instead of heating it.

-

-

Analytical Observations: On your HPLC chromatogram, you should expect to see one or two new, more polar peaks (eluting earlier in a reversed-phase method) corresponding to the sulfoxide and sulfone degradants.

Hydrolytic Degradation (Acid & Base)

Q5: I've subjected the compound to 0.1 M HCl and 0.1 M NaOH at 60°C, but I'm seeing minimal to no degradation. Is this expected?

A5: Yes, this is plausible. The core structure of Cyclopentyl 2-(4-thiomethylphenyl)ethyl ketone lacks functional groups that are readily hydrolyzed, such as esters or amides.

-

Causality: Ketones and thioethers are generally stable to hydrolysis under mild acidic and basic conditions.[11] Significant degradation would likely require much harsher conditions, which may not be relevant for predicting shelf-life stability.

-

Troubleshooting Steps:

-

Increase Stress Level (with caution): If required by your study's objective, you can try increasing the acid/base concentration to 1 M or extending the exposure time.[12] However, if no degradation is observed under reasonable conditions, you can report the compound as stable to hydrolysis.

-

Confirm Method Suitability: Ensure your HPLC method can detect small changes. Run a control sample stored at the same temperature without acid or base to confirm that any observed changes are due to hydrolysis.

-

Consider Solvent Effects: Ensure the co-solvent used to dissolve the compound is not interfering with the reaction.[3]

-

Photostability

Q6: After exposing my sample to light according to ICH Q1B guidelines, I see several small new peaks in the chromatogram, but the total peak area is inconsistent. What could be the cause?

A6: The aromatic phenyl ring makes the molecule potentially susceptible to photolytic degradation. Inconsistent peak areas suggest an analytical issue or the formation of degradants that are not being properly detected.

-

Causality: UV light can excite the electrons in the aromatic system, leading to radical reactions or rearrangements. The ICH Q1B guideline specifies exposure to not less than 1.2 million lux hours of visible light and 200 watt hours/square meter of near UV light.[13][14]

-

Troubleshooting Steps:

-

Use a Photodiode Array (PDA) Detector: A PDA detector is crucial for photostability studies. It allows you to compare the UV spectra of the parent peak and the degradant peaks. If the spectra are different, it confirms that they are new compounds. It also helps in identifying co-eluting peaks.

-

Check Peak Purity: Use your chromatography software to assess the peak purity of the parent compound. A failing purity angle indicates a co-eluting degradant.

-

Run a "Dark" Control: Always analyze a control sample that was protected from light (e.g., wrapped in aluminum foil) but stored under the same temperature and humidity conditions.[2] This helps differentiate between photolytic and thermal degradation.

-